Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate
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Overview
Description
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C8H11NaO5S and a molecular weight of 242.22 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate typically involves the sulfonation of alpha-hydroxy-m-methoxytoluene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinate salts
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It is employed in biochemical assays and as a reagent in enzyme studies.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring its sulfonate group to other molecules. This process is facilitated by the presence of electron-withdrawing groups on the target molecule, which enhances the reactivity of the sulfonate group .
Comparison with Similar Compounds
Similar Compounds
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium methanesulfonate
Uniqueness
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is unique due to its alpha-hydroxy and methoxy functional groups, which provide distinct reactivity and solubility properties compared to other sulfonates. These functional groups also enhance its utility in specific chemical reactions and applications .
Properties
CAS No. |
65036-62-6 |
---|---|
Molecular Formula |
C8H9NaO5S |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
sodium;hydroxy-(3-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-3-6(5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
SLVTZJLMUXSNJQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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